molecular formula C39H50NO2PS B12306501 (R)-N-((S)-1-(3',5'-Di-tert-butyl-4'-methoxy-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-1-(3',5'-Di-tert-butyl-4'-methoxy-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12306501
M. Wt: 627.9 g/mol
InChI Key: VXLTVDIYSIOQSB-HBUNMRBDSA-N
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Description

®-N-((S)-1-(3’,5’-Di-tert-butyl-4’-methoxy-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a biphenyl structure with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-1-(3’,5’-Di-tert-butyl-4’-methoxy-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the biphenyl core, introduction of the phosphanyl and sulfinamide groups, and the final coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and various solvents to control reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles (e.g., halides, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.

Biology

In biological research, it may serve as a probe or inhibitor for studying enzyme functions or signaling pathways.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might be used as a catalyst or intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives with different functional groups, such as:

  • ®-N-((S)-1-(3’,5’-Di-tert-butyl-4’-methoxy-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfonamide
  • ®-N-((S)-1-(3’,5’-Di-tert-butyl-4’-methoxy-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfoxide

Uniqueness

The uniqueness of ®-N-((S)-1-(3’,5’-Di-tert-butyl-4’-methoxy-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C39H50NO2PS

Molecular Weight

627.9 g/mol

IUPAC Name

N-[(1S)-1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C39H50NO2PS/c1-37(2,3)33-25-28(26-34(36(33)42-10)38(4,5)6)31-23-17-18-24-32(31)35(40-44(41)39(7,8)9)27-43(29-19-13-11-14-20-29)30-21-15-12-16-22-30/h11-26,35,40H,27H2,1-10H3/t35-,44?/m1/s1

InChI Key

VXLTVDIYSIOQSB-HBUNMRBDSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C

Origin of Product

United States

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